3-Hydroxy-5,7-dimethyladamantane-1-carboxylic acid
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Overview
Description
3-Hydroxy-5,7-dimethyladamantane-1-carboxylic acid is a chemical compound with the molecular formula C₁₃H₂₀O₃ and a molecular weight of 224.3 g/mol It is a derivative of adamantane, a hydrocarbon known for its rigid, cage-like structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5,7-dimethyladamantane-1-carboxylic acid typically involves the hydroxylation of 3,5-dimethyl-1-adamantane carboxylic acid. This reaction can be carried out using molecular oxygen in the presence of N-hydroxyphthalimide combined with cobalt salts . The reaction proceeds under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
3-Hydroxy-5,7-dimethyladamantane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of functionalized adamantane derivatives
Mechanism of Action
The mechanism of action of 3-Hydroxy-5,7-dimethyladamantane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Hydroxy-3,5-dimethyladamantane: Similar structure but lacks the carboxylic acid group.
3,5-Dimethyladamantane-1-carboxylic acid: Lacks the hydroxyl group but retains the carboxylic acid functionality.
Uniqueness: 3-Hydroxy-5,7-dimethyladamantane-1-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups in the rigid adamantane framework enhances its stability and versatility in chemical reactions and biological interactions .
Properties
IUPAC Name |
3-hydroxy-5,7-dimethyladamantane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-10-3-11(2)5-12(4-10,9(14)15)8-13(16,6-10)7-11/h16H,3-8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHXIJPALFNIHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)O)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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